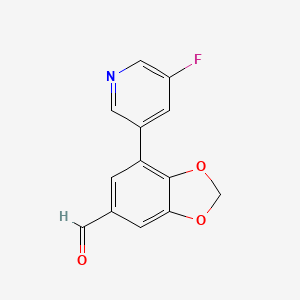

7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde

描述

7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a fluorinated heterocyclic compound featuring a benzodioxole core substituted at the 7-position with a 5-fluoropyridin-3-yl group and a formyl group at the 5-position. The benzodioxole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions . Fluorine atoms are known to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity, making this compound a promising candidate for drug discovery .

属性

IUPAC Name |

7-(5-fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-10-3-9(4-15-5-10)11-1-8(6-16)2-12-13(11)18-7-17-12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDGHPQSHHTZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)C3=CC(=CN=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common approach includes the fluorination of pyridine derivatives followed by the formation of the benzodioxole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of green solvents are often employed to minimize environmental impact and improve safety .

化学反应分析

Types of Reactions: 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the pyridine or benzodioxole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups .

科学研究应用

7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

作用机制

The mechanism by which 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorinated pyridine ring is particularly important for its binding affinity and specificity .

相似化合物的比较

Positional Isomerism

- 7-Substituted Derivatives: 7-Trifluoromethyl: 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde () exhibits enhanced lipophilicity due to the CF₃ group, which increases membrane permeability. 7-Chloro: 7-Chloro-1,3-benzodioxole-5-carbaldehyde () has a smaller electronegative substituent. Chlorine’s larger atomic radius compared to fluorine may sterically hinder interactions in biological systems . 7-Bromo: 7-Bromo derivatives () share similar electronic effects to chlorine but with greater steric bulk, further reducing binding efficiency compared to fluorine .

- 6-Substituted Derivatives: 6-Nitro and 6-amino derivatives () are intermediates in synthesizing quinoline-piperonal hybrids. Nitro groups increase reactivity for further functionalization, while amino groups enable hydrogen bonding.

Table 1: Physicochemical and Structural Comparison

Heterocyclic Moieties and Electronic Effects

- Fluoropyridinyl vs. Trifluoromethylpyridinyl :

The target compound’s 5-fluoropyridinyl group offers a balance of electronegativity and steric bulk. In contrast, 3-chloro-5-trifluoromethylpyridinyl substituents () introduce stronger electron-withdrawing effects and higher lipophilicity but may reduce solubility . - Methoxy vs. Fluorine : 7-Methoxy derivatives () have electron-donating methoxy groups, which decrease electrophilicity at the aldehyde position compared to fluorine’s electron-withdrawing effect. This difference may influence reactivity in condensation reactions .

生物活性

7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a fluoropyridine substituent. This structural configuration is believed to contribute to its biological properties. The molecular formula is CHFNO, and it has notable characteristics such as:

- Molecular Weight : 233.19 g/mol

- Melting Point : Not extensively reported in literature but inferred from similar compounds.

- Solubility : Soluble in organic solvents; further studies needed for aqueous solubility.

Biological Activity Overview

The biological activity of 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde has been assessed through various studies, focusing primarily on its insecticidal properties and potential therapeutic effects against specific diseases.

Insecticidal Activity

A study highlighted the effectiveness of related benzodioxole derivatives against Aedes aegypti, the mosquito vector for several viral diseases. The research indicated that compounds within this chemical class exhibit significant larvicidal activity. For instance:

| Compound | LC (μM) | LC (μM) |

|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (control) | <10.94 | Not reported |

These findings suggest that the presence of specific functional groups in benzodioxole derivatives enhances their insecticidal activity while maintaining low toxicity to mammals .

The exact mechanism of action for 7-(5-Fluoropyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde remains to be fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of target organisms.

- Disruption of Cellular Processes : The compound may disrupt cellular processes in insects or pathogens by altering membrane integrity or interfering with nucleic acid synthesis.

Case Studies

Several case studies have explored the biological effects of benzodioxole derivatives:

- Larvicidal Efficacy : A case study demonstrated that compounds derived from benzodioxole exhibited varying degrees of larvicidal activity against Aedes aegypti, suggesting potential for developing new insecticides that are less toxic to mammals compared to traditional options .

- Toxicity Assessments : In mammalian models, related compounds were evaluated for cytotoxicity and organ toxicity. Results indicated low toxicity at high concentrations (up to 2000 mg/kg), with no significant adverse effects observed on vital organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。